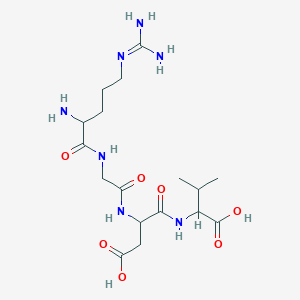

H-DL-Arg-Gly-DL-Asp-DL-Val-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-DL-Arg-Gly-DL-Asp-DL-Val-OH est un peptide synthétique composé des acides aminés arginine, glycine, acide aspartique et valine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

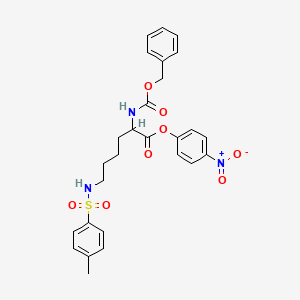

La synthèse de H-DL-Arg-Gly-DL-Asp-DL-Val-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, protégé par un groupe protecteur temporaire, est attaché à la résine.

Déprotection : Le groupe protecteur est éliminé pour exposer le groupe amino.

Couplage : Le prochain acide aminé, également protégé, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de peptides comme this compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs réactions simultanément, augmentant l'efficacité et la capacité d'adaptation. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Arg-Gly-DL-Asp-DL-Val-OH peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des peptides oxydés, tandis que la réduction peut produire des peptides réduits avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

This compound a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Étudié pour son rôle dans l'adhésion cellulaire et les voies de signalisation.

Médecine : Exploré pour des applications thérapeutiques potentielles, telles que les systèmes d'administration de médicaments et le génie tissulaire.

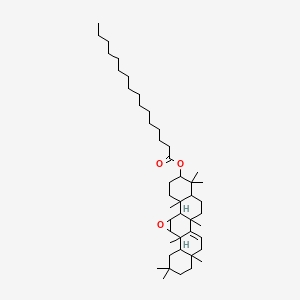

Industrie : Utilisé dans le développement de biomatériaux et de revêtements biocompatibles.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les intégrines. Les intégrines sont des récepteurs de surface cellulaire qui interviennent dans l'adhésion cellulaire et la signalisation. Le peptide se lie aux intégrines, déclenchant une cascade d'événements intracellulaires qui influencent le comportement et la fonction des cellules .

Applications De Recherche Scientifique

H-DL-Arg-Gly-DL-Asp-DL-Val-OH has numerous applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems and tissue engineering.

Industry: Utilized in the development of biomaterials and biocompatible coatings.

Mécanisme D'action

The mechanism of action of H-DL-Arg-Gly-DL-Asp-DL-Val-OH involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, triggering a cascade of intracellular events that influence cell behavior and function .

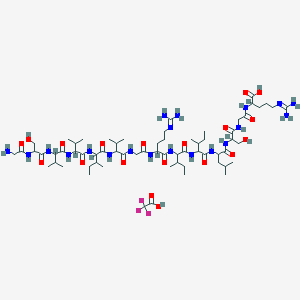

Comparaison Avec Des Composés Similaires

Composés similaires

H-Gly-DL-Asp-OH : Un autre peptide ayant une composition en acides aminés similaire mais une séquence différente.

H-Arg-Gly-Asp-Ser : Un peptide connu pour son rôle dans l'adhésion cellulaire et la signalisation.

H-Gly-Arg-Gly-Asp-Ser-NH2 : Un peptide modifié avec une stabilité et une activité biologique accrues

Unicité

Sa capacité à interagir avec les intégrines et à influencer le comportement cellulaire la rend particulièrement précieuse dans la recherche biomédicale .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNRBNZIOBQHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)

![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)

![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)

![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)

![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)